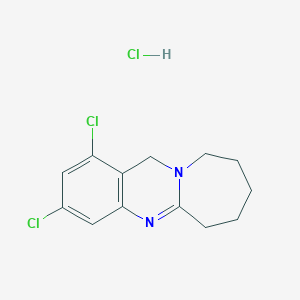
CI-1002 hydrochloride
Übersicht
Beschreibung
CI-1002 hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. It is a selective and reversible inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a critical role in the metabolism of dopamine and other neurotransmitters in the brain.
Wissenschaftliche Forschungsanwendungen
CI-1002 hydrochloride has been extensively studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. The compound has been shown to increase the levels of dopamine in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and movement. In addition, CI-1002 hydrochloride has been shown to have neuroprotective effects, which may help to prevent the loss of dopaminergic neurons in the brain.
Wirkmechanismus
CI-1002 hydrochloride works by selectively inhibiting the activity of CI-1002 hydrochloride, which is an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting the activity of CI-1002 hydrochloride, CI-1002 hydrochloride increases the levels of dopamine in the brain, which can improve mood, motivation, and movement. In addition, CI-1002 hydrochloride has been shown to have antioxidant properties, which may help to protect neurons from damage caused by oxidative stress.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of CI-1002 hydrochloride are primarily related to its ability to increase the levels of dopamine in the brain. Dopamine is a key neurotransmitter involved in the regulation of mood, motivation, and movement, and its deficiency is associated with a range of neurological disorders. By increasing the levels of dopamine in the brain, CI-1002 hydrochloride can improve the symptoms of these disorders and improve overall brain function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CI-1002 hydrochloride is its selectivity for CI-1002 hydrochloride, which minimizes the risk of side effects and toxicity. In addition, the compound has been shown to have good bioavailability and can be administered orally, which makes it a convenient option for lab experiments. However, one of the main limitations of CI-1002 hydrochloride is its relatively short half-life, which may limit its effectiveness in long-term treatment regimens.
Zukünftige Richtungen
There are several future directions for research on CI-1002 hydrochloride. One area of interest is the development of more potent and selective CI-1002 hydrochloride inhibitors that can be used to treat a wider range of neurological disorders. Another area of interest is the investigation of the neuroprotective effects of CI-1002 hydrochloride, which may have implications for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, the potential use of CI-1002 hydrochloride as a tool for studying the role of dopamine in the brain and its effects on behavior and cognition is an area of ongoing research.
Eigenschaften
CAS-Nummer |
149062-75-9 |
|---|---|
Produktname |
CI-1002 hydrochloride |
Molekularformel |
C13H15Cl3N2 |
Molekulargewicht |
305.6 g/mol |
IUPAC-Name |
1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride |
InChI |
InChI=1S/C13H14Cl2N2.ClH/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9;/h6-7H,1-5,8H2;1H |
InChI-Schlüssel |
KPVQNWQDBLOUQW-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl |
Kanonische SMILES |
C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl |
Andere CAS-Nummern |
149062-75-9 |
Synonyme |
1,3-DICHLORO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

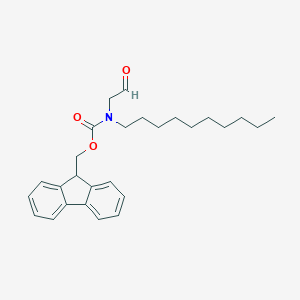
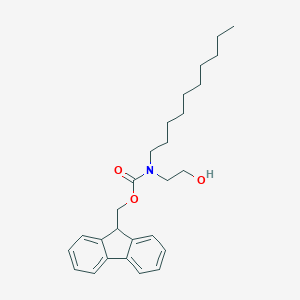
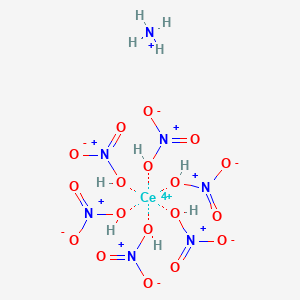
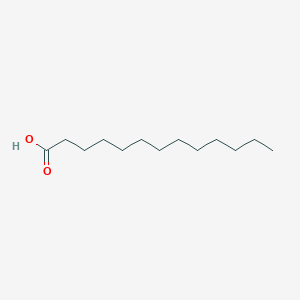
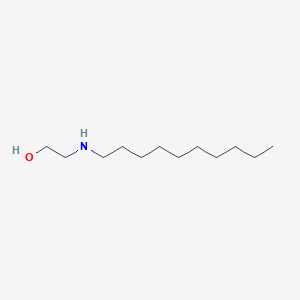
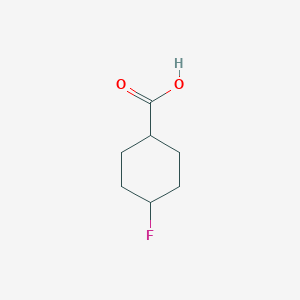
![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
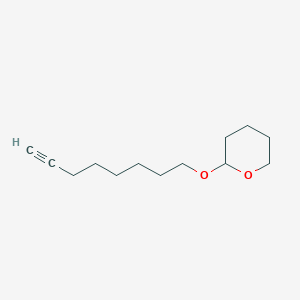
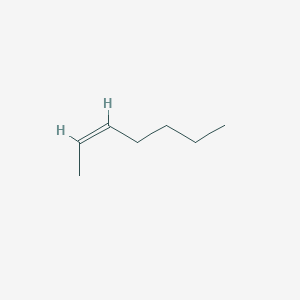
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
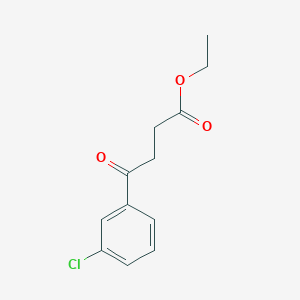
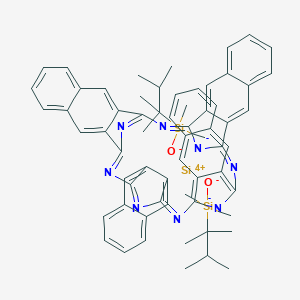
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)